6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine
Description
Properties
IUPAC Name |
6-(1-cyclopropylethoxy)imidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8(9-2-3-9)15-11-5-4-10-12-6-7-14(10)13-11/h4-9H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUCZWAIFLZIPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)OC2=NN3C=CN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a convenient two-step one-pot reaction involving heterocyclic amines and N,N-dimethylformamide dimethyl acetate with active electrophiles can be employed . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities to meet demand. Advanced techniques such as continuous flow synthesis and automated reactors may be utilized to enhance production efficiency.
Chemical Reactions Analysis
Substitution Reactions
6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine could undergo substitution at the 6-position or modifications to the cyclopropylethoxy group:
Functional Group Transformations
3.1 Hydrolysis of the Ethoxy Group
The cyclopropylethoxy group may undergo hydrolysis under acidic or basic conditions, yielding a hydroxyl derivative:
This is inferred from analogous ether hydrolysis reactions .
3.2 Oxidation Reactions
The ethoxy group could be oxidized to a ketone or carboxylic acid, depending on the catalyst:
Reactivity of the Cyclopropyl Ring
The cyclopropyl ring in the ethoxy group may undergo strain relief reactions:
-
Ring-Opening Reactions :
Biological Activity Considerations
While no direct biological data for this compound is provided in the sources, analogous imidazo[1,2-b]pyridazines exhibit:
Scientific Research Applications
Therapeutic Applications
1.1 Anticancer Activity
Research has indicated that imidazo[1,2-b]pyridazine derivatives, including 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine, exhibit significant anticancer properties. A study highlighted the interaction of imidazo[1,2-b]pyridazines with PIM kinases, which are implicated in hematopoietic malignancies and solid tumors. These compounds demonstrated low nanomolar potency in inhibiting PIM kinases, leading to impaired survival of leukemia cells in vitro .
Table 1: Summary of Anticancer Studies on Imidazo[1,2-b]pyridazine Derivatives
| Compound Name | Target Kinase | IC50 (nM) | Cell Line Tested | Reference |
|---|---|---|---|---|
| K00135 | PIM Kinase | <10 | Human leukemia | |
| 6-(Cyclopropylethoxy)imidazo[1,2-b]pyridazine | PIM Kinase | TBD | TBD | TBD |
1.2 Neuroprotective Potential
The compound has also been investigated for its neuroprotective effects. A series of studies focused on the binding affinities of imidazo[1,2-b]pyridazines to amyloid plaques associated with Alzheimer's disease. These derivatives showed promising results as potential imaging agents for positron emission tomography (PET), with binding affinities ranging from 11 nM to over 1000 nM .
Table 2: Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives to Amyloid Plaques
| Compound Name | Binding Affinity (nM) | Application | Reference |
|---|---|---|---|
| 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | 11 | PET Imaging | |
| 6-(Cyclopropylethoxy)imidazo[1,2-b]pyridazine | TBD | TBD | TBD |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of imidazo[1,2-b]pyridazine derivatives is crucial for optimizing their pharmacological properties. Research has shown that modifications at the 6-position significantly influence the biological activity and selectivity of these compounds against various targets .
Case Studies and Clinical Implications
Recent case studies have illustrated the clinical implications of utilizing imidazo[1,2-b]pyridazine derivatives in therapeutic settings. For instance, a study demonstrated that K00135 effectively inhibited the growth of human acute myeloid leukemia cells while sparing normal cells . Such findings underscore the potential for developing targeted therapies with reduced side effects.
Mechanism of Action
The mechanism of action of 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine primarily involves the inhibition of specific kinases. These kinases play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting these kinases, the compound can disrupt the signaling pathways involved in disease progression, making it a potential therapeutic agent for conditions such as cancer and infectious diseases .
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Key Derivatives and Their Activities
Key Observations :
- 6-Position modifications : The cyclopropylethoxy group in the target compound may offer steric and electronic advantages over bulkier substituents (e.g., morpholine in Compound 26) or electron-withdrawing groups (e.g., difluorophenyl in Compound 17).
- 3-Position modifications : Aryl or heteroaryl groups at this position (e.g., pyridinyl in Compound 17) enhance interactions with hydrophobic kinase pockets, as seen in IKKβ inhibitors .
Substituent Effects on Pharmacokinetics and Selectivity
- Cyclopropane vs. Halogens : Chlorine at the 6-position (e.g., 6-chloro derivatives ) improves electrophilicity but may reduce metabolic stability compared to cyclopropylethoxy.
- Piperazine and Morpholine : These groups (e.g., Compound 26 ) increase solubility but may introduce off-target effects due to hydrogen bonding .
- Aryl vs. Alkyl Groups: Aryl substituents (e.g., dimethylaminophenyl in Compound 4 ) improve target affinity but may increase molecular weight and logP, affecting bioavailability.
Biological Activity
6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and therapeutic potentials, drawing from various studies and research findings.
Structure-Activity Relationship (SAR)
The imidazo[1,2-b]pyridazine scaffold has been recognized for its diverse biological activities. The introduction of substituents such as the cyclopropylethoxy group can significantly influence the compound's pharmacological properties.
| Substituent | Effect on Activity |
|---|---|
| Cyclopropylethoxy | Enhances solubility and bioavailability |
| Hydroxy or amino groups | Potentially increases interaction with targets |
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Similar compounds have shown to inhibit various kinases, including BCR-ABL and TAK1, which are critical in cancer progression and inflammatory pathways .
- Non-covalent Interactions : The compound likely interacts with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking due to its aromatic structure.
Pharmacological Studies
Recent studies have evaluated the efficacy of this compound against various biological targets:
- Antifungal Activity : In vitro studies demonstrated that derivatives of imidazo[1,2-b]pyridazine exhibited significant antifungal activity against Madurella mycetomatis, with IC50 values as low as 0.9 μM for certain derivatives compared to standard treatments like itraconazole (IC50 = 1.1 μM) .
- Kinase Inhibition : Research indicates that compounds containing the imidazo[1,2-b]pyridazine moiety can effectively inhibit BCR-ABL kinase with IC50 values in the nanomolar range (e.g., 8.5 nM) and exhibit strong cytotoxicity against K562 leukemia cells (IC50 < 2 nM) .
- Cytotoxicity Studies : The cytotoxic effects of this compound were assessed on various cancer cell lines, showing dose-dependent activity particularly against colon and breast cancer cells .
Study 1: Antifungal Efficacy
A study synthesized several imidazo[1,2-b]pyridazine derivatives and tested their antifungal effects. The most promising compound showed an IC50 value significantly lower than traditional therapies, indicating a potential new treatment avenue for eumycetoma .
Study 2: Cancer Cell Lines
In another investigation focusing on kinase inhibitors, compounds were tested against multiple myeloma cell lines. The lead compound demonstrated effective inhibition of cell growth at low concentrations (GI50 = 30 nM), suggesting its potential as a therapeutic agent in hematological malignancies .
Q & A
Q. What are the common synthetic routes for 6-(1-cyclopropylethoxy)imidazo[1,2-b]pyridazine and related derivatives?
The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves cyclization or condensation reactions. For example:
- Cyclocondensation : Reacting 2-aminoimidazoles with aliphatic 1,3-difunctional compounds (e.g., diketones or esters) under basic conditions to form the fused heterocyclic core .
- Functionalization : Introducing substituents like cyclopropylethoxy groups via nucleophilic substitution or coupling reactions. demonstrates the use of brominated intermediates (e.g., compound S4) for Suzuki-Miyaura cross-coupling to attach aryl/heteroaryl groups .
- Protection/Deprotection : Key steps include using morpholine or bicyclic amine scaffolds (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane in S5) to modulate solubility and reactivity .
Q. Which spectroscopic techniques are most effective for characterizing imidazo[1,2-b]pyridazine derivatives?
- 1H/13C NMR : Essential for confirming regiochemistry and substituent placement. For instance, compound 26 (TAK1 inhibitor) was characterized by distinct aromatic proton signals at δ 8.20–7.10 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formulas (e.g., [M + H]+ for compound 27: calcd. 364.1774, found 364.1771) .
- X-ray Crystallography : Used sparingly due to crystallization challenges but critical for resolving ambiguous structures (e.g., imidazo[1,2-a]pyrimidin-2-yl-acetic acid analogs) .
Q. What biological activities have been reported for imidazo[1,2-b]pyridazine scaffolds?
- Kinase Inhibition : Derivatives like compound 26 exhibit potent TAK1 kinase inhibition (IC50 < 10 nM), relevant for inflammatory and fibrotic diseases .
- Antimicrobial Activity : Analogues with thiazole substituents (e.g., 2-cyclopropyl-N-[3-(2-methylthiazol-4-yl)phenyl]carboxamide) show antibacterial and antifungal properties .
- Neuropharmacological Potential : Structural analogs (e.g., imidazo[1,2-a]pyridines) demonstrate anxiolytic and neuroleptic activities, suggesting scaffold versatility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the kinase inhibitory activity of 6-substituted imidazo[1,2-b]pyridazines?
- Substituent Variation : Systematically modify the 6-position (e.g., cyclopropylethoxy vs. morpholine groups) to assess steric/electronic effects on kinase binding. highlights that bulkier substituents (e.g., 2,6-dimethylmorpholine in compound 28) enhance selectivity .
- Bioisosteric Replacement : Replace oxygen atoms in the side chain with sulfur or nitrogen to improve metabolic stability. For example, thiazole-containing derivatives in showed enhanced bioavailability .
- In Silico Docking : Use molecular modeling to predict binding poses with TAK1 kinase, leveraging software like AutoDock or Schrödinger .
Q. What strategies can resolve contradictions in reported synthetic yields of imidazo[1,2-b]pyridazine derivatives across different studies?
- Condition Screening : Optimize reaction parameters (temperature, solvent, catalyst loading) using high-throughput experimentation (HTE). emphasizes computational pre-screening (e.g., quantum chemical calculations) to narrow optimal conditions .
- Intermediate Characterization : Isolate and analyze key intermediates (e.g., brominated precursors like S4) to identify side reactions or degradation pathways .
- Collaborative Validation : Cross-validate results with independent labs using standardized protocols (e.g., NMR referencing to internal standards like TMS) .
Q. How can computational chemistry be integrated into the design of novel imidazo[1,2-b]pyridazine derivatives with enhanced pharmacological properties?
- Reaction Path Prediction : Tools like AFIR (Artificial Force-Induced Reaction) map energetically favorable pathways for cyclization or coupling steps, reducing trial-and-error synthesis .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bonding capacity to prioritize compounds with improved ADMET profiles .
- Dynamic NMR Simulations : Predict spectroscopic fingerprints of novel derivatives to accelerate structural validation .
Methodological Considerations
- Data Management : Use chemical software (e.g., ChemAxon, Dotmatics) for secure, centralized storage of spectral data and reaction conditions .
- Contradiction Analysis : Apply multivariate statistics to disentangle confounding variables (e.g., solvent polarity vs. temperature effects) in low-yield reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
